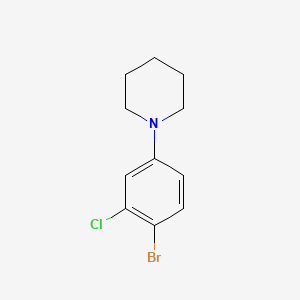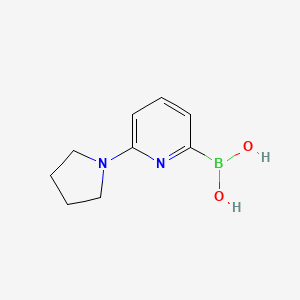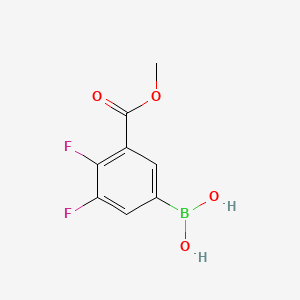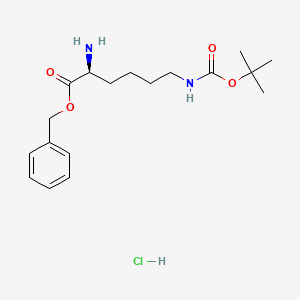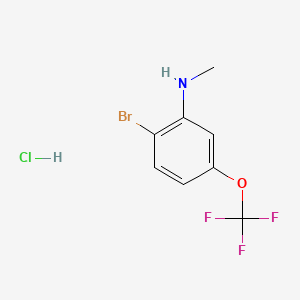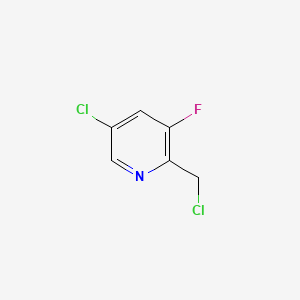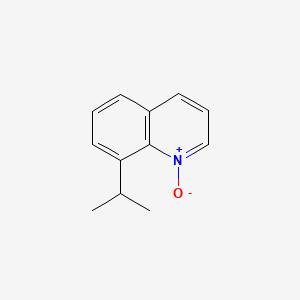
8-isopropylquinoline N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Isopropylquinoline N-oxide is a heterocyclic organic compound with the molecular formula C12H13NO. It is a derivative of quinoline, where an isopropyl group is attached to the eighth position of the quinoline ring, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its applications in various chemical reactions and research fields.
准备方法
Synthetic Routes and Reaction Conditions: 8-Isopropylquinoline N-oxide can be synthesized through several methods. One common approach involves the oxidation of 8-isopropylquinoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis .
化学反应分析
Types of Reactions: 8-Isopropylquinoline N-oxide undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to 8-isopropylquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Gold or copper catalysts, hydrogen peroxide, or peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Products such as pyrrolo[3,4-c]quinolin-1-ones and α, β-unsaturated carbonyl compounds.
Reduction: 8-Isopropylquinoline.
Substitution: Various substituted quinoline derivatives.
科学研究应用
8-Isopropylquinoline N-oxide has a wide range of applications in scientific research:
Biology: The compound’s ability to act as an oxidizing agent makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
作用机制
The mechanism by which 8-isopropylquinoline N-oxide exerts its effects involves its ability to act as an oxidizing agent. The oxygen atom bonded to the nitrogen atom in the N-oxide group can participate in redox reactions, facilitating the transfer of electrons and the formation of new chemical bonds. This reactivity is often exploited in catalytic processes, where the compound can enhance the efficiency and selectivity of various chemical transformations .
相似化合物的比较
- 8-Methylquinoline N-oxide
- 6-Methoxyquinoline N-oxide
- Isoquinoline N-oxide
Comparison: 8-Isopropylquinoline N-oxide is unique due to the presence of the isopropyl group at the eighth position, which can influence its reactivity and selectivity in chemical reactions. Compared to other quinoline N-oxides, it may offer distinct advantages in specific synthetic applications, particularly in the formation of complex heterocyclic structures and in catalytic processes involving gold or copper catalysts .
属性
IUPAC Name |
1-oxido-8-propan-2-ylquinolin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)11-7-3-5-10-6-4-8-13(14)12(10)11/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSTLGFFOQSKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1[N+](=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 8-isopropylquinoline N-oxide in the synthesis of 3-coumaranones?
A1: In the study by [], this compound functions as an oxidant in the gold-catalyzed reaction. It facilitates the oxidation of the alkyne functionality present in o-ethynylanisoles. This oxidation step is crucial for the formation of the desired 3-coumaranone ring system. Essentially, this compound enables the transformation of the starting material into the target product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
